![molecular formula C19H30N2OS B2689371 2-Amino-N-cyclopentyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 590360-07-9](/img/structure/B2689371.png)
2-Amino-N-cyclopentyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Description
2-Amino-N-cyclopentyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H30N2OS and its molecular weight is 334.52. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-N-cyclopentyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N-cyclopentyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Biologically Active Compounds
Researchers have investigated the utility of derivatives of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide in the synthesis of various biologically active compounds. These compounds have demonstrated antimicrobial activity against bacteria, showcasing their potential in the development of new antimicrobial agents. The exploration of its reactions with different reagents has led to a series of annulated products with pharmaceutical interest, highlighting its versatility in drug synthesis (Wardakhan, Elmegeed, & Manhi, 2005).
Allosteric Enhancers for A1 Receptors
A significant application is its evaluation as allosteric enhancers for the A1 adenosine receptor (A1AR). Derivatives have been prepared and assessed for their potential to enhance the A1AR's activity, presenting a novel approach to modulating receptor activity for therapeutic purposes (Nikolakopoulos, Figler, Linden, & Scammells, 2006).
Development of Antitumor Agents
The compound and its derivatives have also been utilized in the synthesis of heterocyclic compounds with potential antitumor activities. By synthesizing various heterocyclic derivatives, researchers aim to explore their inhibitory effects on cancer cell lines, contributing to the development of new antitumor agents (Shams, Mohareb, Helal, & Mahmoud, 2010).
Chemical Synthesis and Structural Analysis
Furthermore, the synthesis and structural analysis of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide provide insights into its chemical properties and potential applications in chemical research and development (Vasu et al., 2004).
properties
IUPAC Name |
2-amino-N-cyclopentyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2OS/c1-4-19(2,3)12-9-10-14-15(11-12)23-17(20)16(14)18(22)21-13-7-5-6-8-13/h12-13H,4-11,20H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSQYMLQUNFHMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3CCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-cyclopentyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |
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